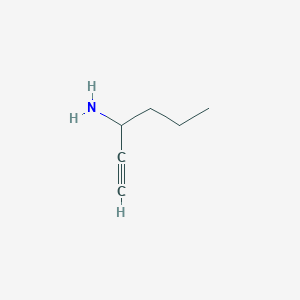

Hex-1-yn-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

hex-1-yn-3-amine |

InChI |

InChI=1S/C6H11N/c1-3-5-6(7)4-2/h2,6H,3,5,7H2,1H3 |

InChI Key |

QCPOKUXLSVMAIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#C)N |

Origin of Product |

United States |

Contextualizing Propargylic Amines Within Modern Organic Synthesis

Propargylic amines are a class of organic compounds that contain an amino group attached to a propargyl group (HC≡C-CH₂-). They are highly valued in modern organic synthesis due to their ability to serve as precursors for a wide range of complex molecules. organic-chemistry.org Their utility stems from the presence of the reactive alkyne and the nucleophilic/basic amine, which can participate in a variety of chemical reactions.

The synthesis of propargylic amines can be achieved through several methods, with the most prominent being the A³ coupling (aldehyde-alkyne-amine) reaction. This one-pot, three-component reaction is highly atom-economical and can be catalyzed by various metals, including copper, gold, and silver. organic-chemistry.orgsigmaaldrich.com Enantioselective variations of these syntheses have also been developed, providing access to chiral propargylic amines which are crucial in the synthesis of pharmaceuticals and other biologically active compounds. nih.govecnu.edu.cn

Propargylic amines are key intermediates in the synthesis of a multitude of nitrogen-containing heterocyclic compounds such as pyrroles, imidazoles, oxazoles, and pyridines. chemrxiv.org Furthermore, they are found as a core structural motif in several natural products and pharmacologically active molecules.

Hex 1 Yn 3 Amine As a Fundamental Chiral and Achiral Building Block

Hex-1-yn-3-amine, with its specific structure of a six-carbon chain containing a terminal alkyne at position 1 and an amine at position 3, serves as a valuable building block in both its chiral and achiral forms.

As an Achiral Building Block:

In its racemic or achiral form, this compound is a readily accessible starting material for the synthesis of various organic structures. The presence of the terminal alkyne allows for reactions such as Sonogashira coupling, click chemistry, and hydroamination, while the primary amine can undergo N-alkylation, acylation, and condensation reactions.

As a Chiral Building Block:

The stereocenter at the C-3 position makes chiral this compound a highly sought-after building block for asymmetric synthesis. sigmaaldrich.comnih.gov Enantiomerically pure this compound can be prepared through various methods, including the resolution of a racemic mixture or through enantioselective synthesis. nih.gov Copper-catalyzed asymmetric propargylic amination reactions using specific chiral ligands have shown great success in producing enantioenriched propargylic amines. rsc.org

The development of new drugs increasingly requires the use of chiral building blocks to interact specifically with biological targets. mdpi.com Chiral amines, like this compound, are crucial intermediates in the synthesis of many chiral drugs and natural products. mdpi.com

Table 1: Synthetic Approaches to Chiral Propargylic Amines

| Method | Catalyst/Reagent | Key Features |

| Asymmetric A³ Coupling | Copper(I) with chiral ligands (e.g., (R)-quinap) | One-pot, three-component reaction with good yields and enantioselectivity. organic-chemistry.org |

| Reductive Alkynylation of Amides | Iridium and Copper catalysts with PyBox ligands | Tandem reaction providing access to α-chiral tertiary propargylic amines. chemrxiv.org |

| Enzymatic Resolution | Lipases or other hydrolases | Separation of enantiomers from a racemic mixture. nih.gov |

| Asymmetric Propargylic Amination | Copper(I) with chiral N,N,P ligands | Highly enantioselective method for constructing C-N bonds. rsc.org |

Significance of Alkyne and Amine Functionalities in Hex 1 Yn 3 Amine Reactivity

Asymmetric and Stereoselective Syntheses of Chiral this compound Derivatives

The development of asymmetric methods to produce enantioenriched propargylic amines is of high interest for applications in pharmaceuticals and agrochemicals. d-nb.info Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Alkyne Addition Reactions with Chiral Amine Precursors

One established method for the asymmetric synthesis of propargylic amines involves the addition of alkyne nucleophiles to imines derived from chiral amines. The inherent chirality of the amine directs the approach of the nucleophile, leading to a diastereoselective transformation. For instance, the use of tert-butanesulfinamide (tBS) has proven effective in the asymmetric synthesis of a wide array of chiral amines. researchgate.net The general process involves the condensation of tBS with a ketone to form a sulfinyl imine, followed by the diastereoselective addition of an alkynyl nucleophile. The sulfinyl group, which is stable to the reaction conditions, can be subsequently removed under acidic conditions to yield the desired chiral propargylamine (B41283). researchgate.net

Another approach utilizes chiral, enantiopure, proline-derived cyclic amines. In a gold-catalyzed three-component synthesis, these chiral amines react with aldehydes and alkynes to produce the corresponding propargylic amines with excellent diastereomeric ratios (up to 99:1 dr). psu.edu

A notable example is the synthesis of a propargylic tertiary carbinamine, which demonstrates the key steps of this methodology:

Sulfinyl imine preparation: Condensation of tert-butanesulfinamide with a ketone. researchgate.net

Nucleophilic addition: Highly diastereoselective addition of an alkynyl nucleophile to the imine. researchgate.net

Deprotection: Removal of the sulfinyl group with a simple acid treatment to afford the final amine salt. researchgate.net

Enantioselective Coupling Strategies for Propargylic Amines

Enantioselective coupling reactions provide a direct and atom-economical route to chiral propargylic amines. These methods often employ transition metal catalysts in conjunction with chiral ligands to achieve high enantioselectivity.

A prominent strategy is the rhodium-catalyzed asymmetric hydroalkynylation of enamides. This method allows for the regioselective alkynylation at the α-position of an enamide to produce chiral propargyl amides in high yield and enantioselectivity. acs.orgnih.gov Unlike traditional methods that involve nucleophilic addition to an electron-deficient imine, this approach proceeds through the regioselective hydroalkynylation of an electron-rich alkene. acs.org

Copper-catalyzed reactions are also widely used. For example, a copper(I) complex with a chiral pybox ligand can catalyze the enantioselective one-pot, three-component synthesis of propargylamines from aromatic aldehydes, anilines, and alkynes. organic-chemistry.org Similarly, the combination of CuBr and a chiral (2-phosphino-1-naphthyl)isoquinoline (Quinap) ligand has been successful in the asymmetric three-component coupling of secondary amines, aldehydes, and alkynes, affording optically active tertiary propargylamines with high yields and enantioselectivities. nih.govmdpi.com

The following table summarizes selected enantioselective coupling strategies for the synthesis of chiral propargylic amines.

| Catalyst System | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium / Chiral Ligand | Enamide, Terminal Alkyne | Chiral Propargyl Amide | High | acs.orgnih.gov |

| Cu(I) / i-Pr-pybox-diPh | Aromatic Aldehyde, Aniline, Alkyne | Chiral Propargylamine | Not specified | organic-chemistry.org |

| CuBr / (R)-quinap | Secondary Amine, Aldehyde, Alkyne | Chiral Tertiary Propargylamine | 82-96% (aliphatic aldehydes), 32-78% (aromatic aldehydes) | nih.govmdpi.com |

| Cu(II)-bis(imidazoline) / pybim L15 | Alkyl-substituted Alkyne, Aldehyde, Amine | Chiral Secondary Propargylamine | Excellent | nih.gov |

| Nickel / Chiral Ligand | Propargylic Carbonate, N-methylaniline | Chiral Propargylic Amine | Excellent | organic-chemistry.org |

Synthesis via Ring-Opening Reactions of Chiral Heterocycles

The synthesis of chiral propargylic amines can also be achieved through the ring-opening of chiral heterocycles. This method provides access to functionalized amine derivatives with defined stereochemistry.

For instance, enantioselective ring-opening propargylic amination of ethynyl (B1212043) epoxides with amines, catalyzed by a copper(I)/chiral diphosphine ligand system, affords β-quaternary β-amino alcohols. snnu.edu.cn Similarly, the copper-catalyzed enantioselective ring-opening of γ-butyrolactone with amines using a chiral pybox ligand leads to the formation of γ-quaternary γ-amino acids. snnu.edu.cn

A combined radical and ionic approach offers a pathway for the enantioselective synthesis of β-functionalized amines from alcohols. This involves an enantioselective radical 1,5-C–H amination of alkoxysulfonyl azides to generate five-membered cyclic sulfamidates, which then undergo nucleophilic ring-opening to yield highly enantioenriched β-functionalized chiral amines. nih.gov This strategy has been successfully applied to the synthesis of vicinal 1,2-diamine derivatives using azide and pyrazole (B372694) as nucleophiles. nih.gov

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.govorganic-chemistry.org These one-pot processes offer advantages such as operational simplicity, high convergence, and atom economy, making them attractive for the synthesis of propargylamines like this compound. nih.govum.edu.mt

One-Pot Condensations for Efficient C-N Bond Formation

One-pot condensation reactions are a cornerstone of MCRs for synthesizing propargylamines. These reactions typically involve the in-situ formation of an imine or iminium ion from an aldehyde and an amine, which is then attacked by an alkyne nucleophile. psu.edu Various catalysts, including those based on copper, silver, gold, and iron, have been employed to facilitate these transformations. researchgate.neteurjchem.com

For example, a ferric hydrogensulfate [Fe(HSO4)3] catalyzed one-pot, three-component coupling of phenylacetylene, an aldehyde, and an amine derivative has been reported to produce propargylamines in good to excellent yields. eurjchem.com The heterogeneous nature of this catalyst allows for its reuse in subsequent reactions. eurjchem.com Similarly, bismuth(III) chloride has been shown to be an effective catalyst for the three-component coupling of aldehydes, amines, and alkynes, offering high yields and mild reaction conditions. researchgate.net

The following table presents examples of catalysts used in one-pot syntheses of propargylamines.

| Catalyst | Reactants | Solvent | Key Features | Reference |

| Ferric hydrogensulfate [Fe(HSO4)3] | Phenylacetylene, Aldehyde, Amine | Not specified | Heterogeneous, reusable catalyst | eurjchem.com |

| Bismuth(III) chloride | Aldehyde, Amine, Alkyne | Not specified | High yield, mild conditions | researchgate.net |

| Copper(I) iodide (CuI) | Propiolic acid, Aldehyde, Amine | Not specified | Decarboxylative coupling | mdpi.com |

| Metal-free (salicylaldehyde as partner) | Salicylaldehyde, Amine, Alkyne | Not specified | Unprecedented effect of one of the coupling partners | phytojournal.com |

A³-Coupling (Aldehyde-Alkyne-Amine) and KA²-Coupling Protocols

The A³-coupling (aldehyde-alkyne-amine) reaction is a powerful and widely studied MCR for the synthesis of propargylamines. nih.govphytojournal.comresearchgate.net The general mechanism involves the activation of the terminal alkyne's C-H bond by a metal catalyst, making it more acidic. An amine present in the reaction mixture can then deprotonate the alkyne, generating a metal acetylide nucleophile. This nucleophile then attacks an iminium ion, formed from the condensation of the aldehyde and amine, to yield the propargylamine product. nih.gov

A variety of metals, including copper, gold, silver, iridium, and iron, have been shown to catalyze the A³-coupling reaction. researchgate.netresearchgate.net The choice of metal and ligand can significantly influence the reaction's efficiency and stereoselectivity. For instance, the first asymmetric A³-coupling of primary amines, aromatic aldehydes, and aryl alkynes was achieved using CuOTf as the catalyst. mdpi.com For tertiary propargylamines, a combination of CuBr and the chiral ligand Quinap has been effective. nih.govmdpi.com

The KA²-coupling (ketone-alkyne-amine) is a variation of the A³-coupling where a ketone is used instead of an aldehyde. mdpi.comresearchgate.net This reaction allows for the synthesis of α,α-disubstituted propargylamines. Copper(I) complexes bearing N-heterocyclic carbene ligands have been reported as efficient catalysts for the KA² reaction, providing a range of propargylamines in good to excellent yields. researchgate.net

The following table provides a comparative overview of A³ and KA² coupling reactions.

| Coupling Reaction | Carbonyl Component | Amine Component | Alkyne Component | Catalyst Examples | Product | References |

| A³-Coupling | Aldehyde | Primary or Secondary Amine | Terminal Alkyne | CuBr/Quinap, CuOTf, AuBr3, AgI | Propargylamine | nih.govpsu.eduorganic-chemistry.orgmdpi.com |

| KA²-Coupling | Ketone | Amine | Terminal Alkyne | Cu(I)-NHC complexes, Cu(OTf)2 | α,α-disubstituted Propargylamine | mdpi.comresearchgate.net |

Transformations from Precursors Bearing Alkyne and Amine Moieties

The synthesis of this compound and its derivatives can be achieved through various transformations of precursors that already contain both the alkyne and a latent or protected amine functionality. These methods often involve the strategic manipulation of functional groups to arrive at the desired propargylamine structure.

Aminomethylation Reactions (Mannich Reaction) Utilizing Secondary Acetylene (B1199291) Alcohols

The Mannich reaction is a powerful tool for the synthesis of propargylamines, including functionalized analogs of this compound. e3s-conferences.orgorgoreview.comnumberanalytics.comslideshare.netbuchler-gmbh.com This three-component condensation reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. orgoreview.comslideshare.nettestbook.com In the context of synthesizing this compound congeners, secondary acetylene alcohols like hex-1-yn-3-ol serve as the active hydrogen component. e3s-conferences.orgpnrjournal.come3s-conferences.org

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes nucleophilic attack by the acetylenic compound. orgoreview.comnumberanalytics.com Research has shown that the aminomethylation of hex-1-yn-3-ol with various amines, such as monoethanolamine or diethanolamine, in the presence of a catalyst, can produce novel acetylene amino alcohols. e3s-conferences.orge3s-conferences.orgresearchgate.net The choice of catalyst, often a copper salt, and reaction conditions like temperature and duration significantly influence the product yield. e3s-conferences.orgpnrjournal.com For instance, studies on the synthesis of 1-(2-hydroxyethylamino)hept-2-yn-4-ol from hex-1-yn-3-ol, formaldehyde, and monoethanolamine have demonstrated that increasing the reaction time and temperature can lead to higher yields, although excessively high temperatures may promote side reactions. e3s-conferences.orgresearchgate.net

The general scheme for the Mannich reaction involving a secondary acetylene alcohol is as follows:

This methodology allows for the introduction of various substituents on the amine nitrogen, leading to a diverse range of functionalized propargylic amines. researchgate.net

Functional Group Interconversions for Amine Installation

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. lkouniv.ac.inimperial.ac.uksolubilityofthings.com This approach is particularly useful for installing the amine group in precursors that already contain the alkyne moiety, or vice versa.

One common method involves the conversion of other nitrogen-containing functional groups, such as azides, into amines. For example, propargyl azides can be reduced to the corresponding primary propargylamines. The synthesis of propargylamines from aryl azides has been demonstrated in a three-component coupling reaction with aldehydes and alkynes, catalyzed by an iron-iodine-copper(I) bromide system. researchgate.net This method highlights the direct use of an azide as an amino component precursor. researchgate.net

Another powerful FGI technique for synthesizing chiral propargylamines involves the use of sulfinylimines. Chiral N-sulfinylimines, derived from the condensation of aldehydes with a chiral sulfinamide (such as Ellman's auxiliary), can react with organometallic acetylides. nih.govd-nb.infouni-bielefeld.deresearchgate.net The subsequent removal of the sulfinyl group yields the chiral propargylamine. This diastereoselective approach allows for the synthesis of enantiomerically enriched propargylamines. nih.govd-nb.infouni-bielefeld.deresearchgate.netresearchgate.net For instance, the reaction of an N-sulfinylimine with lithium (trimethylsilyl)acetylide, followed by desilylation, affords the N-sulfinyl propargylamine. nih.gov

The conversion of alcohols to amines is another relevant FGI. Propargyl alcohols can be converted to good leaving groups (e.g., mesylates or tosylates) and then displaced by an amine source in an SN2 reaction. ub.edu

Preparation of this compound Salts and Substituted Derivatives

Synthesis of this compound Hydrochloride

Propargylamines, including this compound, are often converted to their hydrochloride salts for improved stability, handling, and purification. pnrjournal.comsmolecule.comgoogle.com The synthesis of this compound hydrochloride typically involves treating the free base with hydrochloric acid. smolecule.com This can be achieved by dissolving the amine in a suitable solvent and adding a solution of HCl. For example, (3R)-N-(tert-Butoxycarbonyl)-1-(trimethylsilyl)hex-1-yn-3-ylamine can be deprotected using aqueous HCl at elevated temperatures to yield the hydrochloride salt of the free amine. psu.edu In another instance, the reaction of propargylamine with triethylamine (B128534) and propargyl chloride produces a mixture from which triethylamine hydrochloride is filtered off. google.com

The formation of the hydrochloride salt is a straightforward acid-base reaction. The basic amine nitrogen is protonated by the hydrochloric acid, forming the ammonium chloride salt. This process often facilitates the precipitation of the product from the reaction mixture, allowing for easy isolation by filtration.

| Starting Material | Reagents | Product | Reference |

| 3-methylthis compound | Hydrochloric acid | 3-methylthis compound hydrochloride | smolecule.com |

| Propargyl phthalimide | Benzylamine, Benzylamine hydrochloride | Propargylamine hydrochloride | google.com |

| (3R)-N-(tert-Butoxycarbonyl)-1-(trimethylsilyl)hex-1-yn-3-ylamine | Aqueous HCl | (3R)-hex-1-yn-3-amine hydrochloride | psu.edu |

| Propargylamine | Triethylamine, Propargyl chloride | Dipropargylamine (after removal of triethylamine hydrochloride) | google.com |

Derivatization for Alkylated and Arylated Propargylic Amines

The amine functionality of this compound and other propargylamines serves as a handle for further derivatization, allowing for the synthesis of a wide array of N-alkylated and N-arylated products. smolecule.comwikipedia.org

Alkylation: N-alkylation of propargylamines can be achieved through various methods. A common approach is the reaction with alkyl halides. wikipedia.org For example, N,N-dibenzylnon-4-yn-3-amine has been synthesized from the reaction of a tertiary amide with hex-1-yne. rsc.org Direct alkylation of benzylic amines with alkenes like hex-1-ene has also been reported. acs.org

Arylation: The introduction of an aryl group onto the nitrogen atom of a propargylamine can be accomplished through catalytic cross-coupling reactions. Palladium- and copper-catalyzed reactions are frequently employed for this purpose. helsinki.fi For instance, polymer-bound propargylamine has been successfully arylated using the Sonogashira reaction. helsinki.fi A palladium-catalyzed deaminative coupling of propargylamines with arylboronic acids provides a regioselective γ-arylation method to access allenes. figshare.comacs.org Furthermore, an asymmetric Friedel-Crafts-type arylation of C-alkynyl imines has been developed as a strategy for the synthesis of enantioenriched propargylamines. nih.gov

These derivatization reactions significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of structurally diverse molecules with potential applications in various fields of chemical research.

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

| Alkylation | Tertiary amide, hex-1-yne | Not specified | N,N-Dibenzylnon-4-yn-3-amine | rsc.org |

| Alkylation | Benzylic amine, hex-1-ene | Not specified | Alkylated amine | acs.org |

| Arylation | Polymer-bound propargylamine, Aryl iodide | Palladium catalyst | Arylated propargylamine | helsinki.fi |

| γ-Arylation | Propargylamine, Arylboronic acid | Palladium catalyst | Allene | figshare.comacs.org |

| Arylation | C-alkynyl imine, Electron-rich arene | Chiral phosphoric acid | Enantioenriched propargylamine | nih.gov |

| Arylation | N-methylimidazole, Bromoarenes | Palladium catalyst | C5-arylated imidazoles | thieme-connect.com |

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne in this compound is a versatile handle for carbon-carbon bond formation and functionalization. Its reactivity is characterized by susceptibility to both nucleophilic and electrophilic attack, as well as participation in various coupling reactions.

Nucleophilic Addition Pathways

The sp-hybridized carbons of the alkyne in this compound render it more electrophilic than a corresponding alkene, allowing for nucleophilic addition reactions. msu.edu This is particularly true when the alkyne is activated by an adjacent electron-withdrawing group. acs.orgbham.ac.ukresearchgate.net The acetylide anion, formed by deprotonation of the terminal alkyne with a strong base like sodium amide, is a potent nucleophile capable of participating in SN2 reactions with primary alkyl halides to form more substituted alkynes. msu.educhemistrysteps.com

The amine group within the this compound structure can also influence the reactivity of the alkyne. For instance, propargylamines can undergo nucleophilic addition, and their unique characteristics allow them to act as both electrophilic and nucleophilic substrates in various chemical transformations. mdpi.com In some cases, the terminal alkyne of a propargylamine can react with a cysteine nucleophile in an enzyme's active site, forming a vinyl thioether linkage. ubiqbio.com

Intermolecular Alkyne Coupling Reactions (e.g., Sonogashira, Glaser Coupling)

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a fundamental method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. tandfonline.comnih.gov Propargylamines, including structures similar to this compound, are valuable substrates in Sonogashira reactions, leading to the synthesis of substituted aryl propargylamines. tandfonline.com These reactions are often carried out in the presence of a palladium catalyst and a copper(I) co-catalyst. tandfonline.com However, copper-free Sonogashira reactions of N,N-disubstituted propargylamines have also been developed to avoid the formation of diaryldiacetylene byproducts resulting from Glaser coupling. tandfonline.com The Sonogashira reaction has been successfully employed in the synthesis of various biologically relevant molecules, including 5-(3-aminopropargyl)-pyrimidine-5'-triphosphates. nih.govnih.gov

Glaser Coupling: This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, such as copper(I) chloride, and an oxidant, typically air or oxygen. rsc.orgrsc.orgwikipedia.org The Hay coupling is a modification of the Glaser coupling that uses a copper-TMEDA (tetramethylethylenediamine) complex, which is soluble in a wider range of solvents. rsc.orgwikipedia.org Glaser coupling of propargylamines can lead to the formation of bis-oxazolidinonedienes in a sequential reaction that also involves diastereoselective cyclocarboxylation with CO2. rsc.org It's important to note that Glaser coupling can sometimes be an undesired side reaction during Sonogashira couplings. tandfonline.combeilstein-journals.org

Table 1: Comparison of Sonogashira and Glaser Coupling Reactions for Propargylamines

| Feature | Sonogashira Coupling | Glaser Coupling |

|---|---|---|

| Reactants | Terminal alkyne, Aryl/Vinyl Halide | Two molecules of a terminal alkyne |

| Catalyst | Palladium complex, often with a Copper(I) co-catalyst | Copper(I) salt (e.g., CuCl) |

| Product | Aryl/Vinyl-substituted alkyne | Symmetrical 1,3-diyne |

| Key Application for Propargylamines | Synthesis of substituted aryl propargylamines tandfonline.com | Synthesis of dimeric structures, such as bis-oxazolidinonedienes rsc.org |

| Potential Issue | - | Can be a side reaction in Sonogashira coupling tandfonline.com |

Hydrostannylation and Subsequent Cross-Coupling Processes

Hydrostannylation of terminal alkynes provides a direct route to vinylstannanes, which are versatile intermediates in organic synthesis, particularly for Stille cross-coupling reactions. rsc.orgacs.orgkaust.edu.sa The reaction involves the addition of a tin hydride (R3SnH) across the triple bond.

Recent advancements have led to highly regio- and stereoselective hydrostannylation methods. For instance, copper-catalyzed hydrostannylation of terminal alkynes using a distannane or a silylstannane in the presence of water as a protic reagent allows for the synthesis of branched alkenylstannanes with excellent α-selectivity. rsc.orgrsc.org This method is applicable to a wide range of terminal alkynes, including those with various functional groups. rsc.org Magnesium-catalyzed hydrostannylation has also emerged as an effective alternative to transition metal catalysts, providing excellent yields and selectivities for a variety of alkynes. acs.orgkaust.edu.sa

The resulting vinylstannanes can then undergo palladium-catalyzed Stille cross-coupling reactions with organic halides or triflates to form more complex substituted alkenes. This two-step sequence of hydrostannylation and cross-coupling is a powerful strategy for the stereoselective synthesis of di- and trisubstituted alkenes.

Electrophilic Additions to the Alkyne

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. msu.edulibretexts.org However, the reactions of alkynes with electrophilic reagents are generally slower than the corresponding reactions of alkenes. msu.edu This reduced reactivity is attributed to the formation of a less stable vinyl cation intermediate compared to the alkyl carbocation formed from an alkene. msu.edulibretexts.org

Common electrophilic addition reactions for terminal alkynes include:

Addition of Hydrogen Halides (HX): The addition of one equivalent of HCl or HBr to a terminal alkyne like hex-1-yne follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon, forming a haloalkene. libretexts.orglibretexts.org The addition of a second equivalent of HX results in a geminal dihalide. libretexts.org

Halogenation (X₂): The addition of bromine (Br₂) or chlorine (Cl₂) to an alkyne can occur once to form a dihaloalkene or twice to yield a tetrahaloalkane. libretexts.orgpearson.com The addition is typically anti, resulting in a trans-dihaloalkene after the first addition. libretexts.org

Hydration: The addition of water to a terminal alkyne, typically catalyzed by a mercury(II) salt, follows Markovnikov's rule to produce an enol intermediate, which then tautomerizes to a methyl ketone. libretexts.org

Electrophilic Silylation: Direct electrophilic silylation of terminal alkynes can be achieved using aminosilanes in the presence of zinc halides, providing a route to alkynylsilanes without the need for strong bases. organic-chemistry.org

An interesting example of electrophilic cyclization involves the reaction of N-alkyne-substituted pyrrole (B145914) derivatives with iodine. The reaction is initiated by the π-activation of the triple bond by iodine, followed by intramolecular nucleophilic attack from an ester oxygen to form pyrrolooxazinone derivatives. beilstein-journals.org

Reactivity of the Amine Functional Group

The primary amine group in this compound is a nucleophilic center and can undergo a variety of common amine reactions. mdpi.comsmolecule.com

Acylation and Alkylation Reactions

Acylation: The amine group of propargylamines readily undergoes acylation with reagents like acyl chlorides or anhydrides to form the corresponding amides. For example, propargylamine reacts with benzoyl chloride to form an amide. wikipedia.org This transformation is a common strategy for protecting the amine group or for synthesizing more complex molecules. Chemoenzymatic methods, such as using Candida antarctica lipase (B570770) B (CAL-B), can be employed for the aminolysis of methyl carboxylates with propargylamine to form propargyl amides. rsc.org

Alkylation: The amine in this compound can be alkylated by alkyl halides. wikipedia.org This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. wikipedia.org However, the reaction of primary amines with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to over-alkylation. wikipedia.org To achieve selective mono-alkylation, specific reaction conditions or protecting group strategies may be necessary. Direct alkylation of benzylic amines has been studied, and it is suggested that the reaction can proceed via an imine intermediate. acs.org

Table 2: Summary of Key Reactions of this compound Functional Groups

| Functional Group | Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|---|

| Terminal Alkyne | Nucleophilic Addition | Strong Base (e.g., NaNH₂), Alkyl Halide | Substituted Alkyne |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne | |

| Glaser Coupling | Cu(I) salt, Oxidant (e.g., O₂) | Symmetrical 1,3-Diyne | |

| Hydrostannylation | R₃SnH, Catalyst (e.g., Cu, Mg) | Vinylstannane | |

| Electrophilic Addition (HX) | HCl, HBr | Haloalkene, Geminal Dihalide | |

| Amine | Acylation | Acyl Chloride, Anhydride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

Intramolecular Cyclization Reactions (e.g., with Carbon Dioxide)

The reaction of propargylic amines, such as this compound, with carbon dioxide (CO₂) is a significant transformation that provides access to valuable heterocyclic compounds like 2-oxazolidinones. nih.govuzh.ch These products are notable for their applications as chiral auxiliaries and antibacterial agents. uzh.chresearchgate.net This transformation is typically a carboxylative cyclization, often facilitated by transition metal catalysts. acs.orgresearchgate.net

Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to be highly effective catalysts for this reaction, allowing it to proceed under mild conditions, such as an atmospheric pressure of CO₂ in an alcoholic solvent. sci-hub.stmdpi.com Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided detailed insights into the gold-catalyzed pathway. acs.orgacs.org The reaction is proposed to begin with the coordination of the propargylamine to the gold(I) center, followed by an interaction between the amine and CO₂ to form a carbamate (B1207046) species. acs.orgacs.org The gold catalyst then acts as a π-Lewis acid to activate the alkyne triple bond, promoting a nucleophilic attack from the carbamate onto the coordinated alkyne, which is the rate-determining step. acs.orgsci-hub.st This leads to the formation of a five-membered ring intermediate, which, after protonolysis, yields the final oxazolidinone product. acs.orgacs.org

Palladium catalysts also facilitate the synthesis of functionalized oxazolidinones from propargylamines and CO₂ at atmospheric pressure, often as part of multicomponent reactions involving aryl halides. nih.govuzh.ch Silver-based catalysts have also been successfully employed for the cyclization of propargylamines with CO₂, capable of activating both the alkyne and the in situ-formed carbamate salts under mild conditions. researchgate.net

Table 1: Catalytic Systems for Carboxylative Cyclization of Propargylamines with CO₂

| Catalyst System | Key Features & Mechanism | Typical Conditions | Product | Citations |

|---|---|---|---|---|

| NHC-Gold(I) Complexes | Activates C-C triple bond as a π-Lewis acid. Proceeds via a carbamate intermediate. | Atmospheric CO₂, MeOH, 40-50 °C | 5-Alkylidene-1,3-oxazolidin-2-one | acs.orgsci-hub.stmdpi.com |

| Palladium Complexes | Used in multicomponent reactions with aryl halides to form highly functionalized products. | Atmospheric CO₂, NaOtBu, THF/DMSO, 40 °C | Functionalized 5-Methylene-1,3-oxazolidin-2-ones | nih.govuzh.chresearchgate.net |

| Silver Salts (e.g., AgOTf) | Activates both alkynes and carbamate salts. Effective for various propargylamines. | CO₂ (1 atm), mild temperatures | 2-Oxazolidinones | researchgate.net |

Michael Addition Reactions and Regio-/Stereoselectivity

The amine functionality in this compound can act as a nucleophile in Michael addition reactions. wikipedia.org This 1,4-conjugate addition typically involves the reaction of a soft nucleophile, like an amine, with an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgnih.gov When amines react with activated alkynes (e.g., ynones, propiolates), the process is often referred to as an amino-yne reaction. acs.org

The regioselectivity of the addition is generally high, with the nucleophilic amine attacking the β-carbon of the activated alkyne. mdpi.com However, the stereoselectivity of the resulting enamine or enaminone product can be influenced by several factors.

Nature of the Amine: Primary amines often react with acetylenic Michael acceptors like propiolates and ynones to selectively form the Z-isomer. This preference is attributed to the formation of an intramolecular hydrogen bond between the N-H proton and the adjacent carbonyl group in the transition state. Secondary amines tend to be less stereoselective and may favor the formation of the E-isomer. nih.govacs.org

Reaction Conditions: The solvent and catalyst can influence the stereochemical outcome. While many additions proceed without a catalyst, base-catalyzed processes are also common. acs.org

Michael Acceptor Structure: The nature of the electron-withdrawing group on the alkyne influences reactivity and can affect the stability and subsequent isomerization of the Michael adduct. nih.govacs.org

The reaction generally proceeds via nucleophilic attack on the β-carbon of the alkyne, leading to a resonance-stabilized intermediate, which is then protonated to yield the final enamine product. wikipedia.org In some cases, the initially formed kinetic product can isomerize to the more thermodynamically stable isomer. nih.gov

Table 2: Factors Influencing Regio- and Stereoselectivity in Michael Additions of Amines

| Factor | Influence on Selectivity | Outcome | Citations |

|---|---|---|---|

| Amine Type | Primary amines can form intramolecular H-bonds in the transition state. | Favors Z-isomer formation with propiolates/ynones. | nih.govacs.org |

| Secondary amines lack the proton for H-bonding and have greater steric hindrance. | Less stereoselective, often favoring the E-isomer. | nih.govacs.org | |

| Michael Acceptor | The electron-withdrawing group (ketone, ester) activates the alkyne. | Influences reaction rate and adduct stability. | acs.orguib.no |

| Stereoisomerization | The initially formed adduct may not be the most thermodynamically stable product. | The E-isomer can sometimes be formed via isomerization, potentially catalyzed by acid. | nih.gov |

Cascade and Tandem Reactions Involving Both Functionalities

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the prior step, all in a single pot. wikipedia.org The bifunctional nature of the this compound scaffold is ideally suited for such sequences, allowing for the rapid construction of complex heterocyclic systems. researchgate.netillinois.edu

These reactions leverage the presence of both the nucleophilic amine and the reactive alkyne. A common strategy involves an initial reaction at one site, which then triggers a subsequent transformation involving the second functional group. For instance, a propargylamine derivative can be a key component in multicomponent reactions that proceed via a cascade mechanism.

A notable example is the silver(I)-catalyzed tandem reaction of N′-(2-alkynylbenzylidene)hydrazides with propargyl amine derivatives to synthesize 2-(aminomethyl)-H-pyrazolo[5,1-a]isoquinolines. thieme-connect.com This process involves a sequence of a 6-endo-cyclization, a nucleophilic addition by the propargylamine, a 5-endo-cyclization, and a final aromatization step, all occurring in a single operation with high regioselectivity. thieme-connect.com Such cascade processes highlight the synthetic efficiency gained by using substrates like propargylamines, where both functionalities participate in bond-forming events. illinois.edumdpi.com

Redox Isomerization of Propargylic Amines

Propargylic amines can undergo redox isomerization, a process that typically involves the conversion of the alkyne functionality into a more stable conjugated system, such as an enamine or an allene. researchgate.net This transformation is often catalyzed by transition metals and is generally a redox-neutral process, representing a highly atom-economical rearrangement. nih.govresearchgate.net

The isomerization of allylic and propargylic alcohols and amines can proceed via a 1,3-hydride shift mechanism. researchgate.netrsc.org In the context of a propargylic amine, this would involve the migration of a hydrogen atom, leading to the formation of a conjugated enamine or an allenylamine. The resulting enamines are valuable synthetic intermediates, for example, in the synthesis of β-branched amines. rsc.org

Recent developments have focused on asymmetric isomerization to produce chiral enamines, which can then be used in subsequent reactions to generate valuable chiral amine products. researchgate.netresearchgate.net While much of the research has focused on allylic amines, the principles are applicable to propargylic systems, providing a pathway to α,β-unsaturated imines or enamines.

Studies on C-H Activation and Alkylation Mechanisms

The this compound scaffold presents two primary sites for C-H activation: the terminal C(sp)-H bond of the alkyne and the C(sp³)-H bonds alpha to the nitrogen atom.

Activation of the Terminal Alkyne C-H Bond: The acidic proton of the terminal alkyne can be readily removed or activated by various transition metal catalysts, particularly copper, iron, and rhodium. acs.orgiupac.org This activation enables C-C bond formation through coupling reactions. For example, the direct C-C bond formation of terminal alkynes with tertiary amines via C-H activation is an economical approach to synthesizing more complex propargylamines. acs.org This type of reaction often proceeds through the formation of a metal-acetylide intermediate.

Activation of the α-C-H Bond of the Amine: The C-H bond adjacent to the nitrogen atom can also be a site for functionalization. This process, often termed oxidative C-C cross-coupling, typically involves the in-situ generation of an iminium ion intermediate from the tertiary amine, which then reacts with a nucleophile. acs.orgacs.org Iron and copper salts have been used to catalyze the oxidative coupling of tertiary amines with terminal alkynes to produce propargylamines. acs.orgcapes.gov.br Mechanistic studies suggest that for benzylic amines, this formal C(sp³)–H activation actually proceeds through an imine intermediate, which involves a C(sp²)–H activation pathway. acs.org For aliphatic amines, the reaction can be promoted by a catalyst/radical initiator system, such as CuBr/NBS, where the alkynylation occurs selectively. acs.org

Table 3: Catalytic Systems for C-H Activation and Alkylation

| Activation Site | Catalyst System | Reaction Type | Mechanism | Citations |

|---|---|---|---|---|

| Terminal Alkyne C(sp)-H | Rh(I) complexes | Intermolecular Hydroacylation | Chelation-assisted C-H bond activation. | iupac.org |

| CuCl/DBU, FeCl₃, etc. | Three-component coupling | Metal-catalyzed activation of alkyne C-H and dihalomethane C-X bonds. | rsc.org | |

| Amine α-C(sp³)-H | CuBr / NBS | Oxidative Alkynylation | Formation of iminium ion intermediate via a free radical initiator. | acs.orgcapes.gov.br |

| FeCl₂ / (t-BuO)₂ | Oxidative C-C Cross-Coupling | Iron-catalyzed coupling of tertiary amines with terminal alkynes. | acs.org | |

| Rh(I) complexes | Direct Alkylation | For benzylic amines, proceeds via imine intermediates (C(sp²)-H activation). | acs.org |

Catalytic Strategies in Hex 1 Yn 3 Amine Chemistry

Transition Metal-Mediated Catalysis

Transition metals play a pivotal role in activating the functionalities within hex-1-yn-3-amine, namely the terminal alkyne and the amine group. This section explores the application of copper, palladium, and rhodium catalysts in transformations involving this compound.

Copper-Catalyzed Reactions in Amine Synthesis and Functionalization

Copper catalysts are extensively used for the synthesis of propargylamines, including this compound, primarily through multicomponent reactions. nih.govsioc-journal.cnrsc.org The A³ (aldehyde-alkyne-amine) coupling reaction is a prominent example, where an aldehyde, a terminal alkyne, and an amine are combined to form a propargylamine (B41283). nih.govsioc-journal.cnrsc.org Copper salts, such as Cu(MeCN)₄PF₆, can catalyze the intramolecular cyclization of 2-alkynylazobenzenes to produce 3-alkenyl-2H-indazoles. acs.orgnih.gov In a specific instance, the reaction of (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene was catalyzed by Cu(MeCN)₄PF₆ in acetonitrile (B52724) to yield (E)-3-(pent-1-en-1-yl)-2-phenyl-2H-indazole. acs.orgnih.gov

Copper-catalyzed reactions also extend to the functionalization of the propargylamine backbone. For example, the phosphonocarboxylative cyclization of propargylic amines with carbon dioxide and phosphine (B1218219) oxides can be achieved using a copper(II) catalyst to yield 5-((diarylphosphoryl)methyl)oxazolidin-2-ones. rsc.org Additionally, an efficient method for the direct conversion of α-C–H bonds of N-alkylamines to α-C–alkynyl bonds has been developed using cooperative catalysis with B(C₆F₅)₃ and a copper-based complex, enabling the synthesis of various propargylamines with high diastereo- and enantioselectivity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is instrumental in the functionalization of this compound derivatives, particularly through cross-coupling reactions. The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating C(sp)-C(sp²) bonds. mdpi.comorganic-chemistry.orgrsc.org This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. mdpi.comorganic-chemistry.org

Recent advancements have focused on developing copper-free Sonogashira coupling protocols to enhance the reaction's greenness and scope. rsc.orgacs.org Palladium-catalyzed cyclization of propargylamines can also lead to the formation of functionalized quinoline (B57606) heterocycles. mdpi.com By carefully controlling the reaction conditions, the selective transformation of propargylamines can be achieved. For instance, palladium catalysis favors cyclization to quinolines, while base-promoted isomerization can yield 1-azadienes. mdpi.com These reactions exhibit good functional group tolerance and proceed under mild conditions. mdpi.com

Rhodium(I)-Catalyzed C-H Activation Processes

Rhodium catalysts, particularly Rh(I) complexes, are effective in mediating C-H activation processes. nih.govresearchgate.net These reactions often involve a directing group on the substrate that facilitates the activation of a specific C-H bond. nih.govsnnu.edu.cn In the context of amines, the nitrogen atom can act as a directing group, enabling the functionalization of proximal C-H bonds. snnu.edu.cn

Rhodium(I)-catalyzed C-H activation can be coupled with annulation reactions with alkynes to construct complex cyclic structures. dntb.gov.ua The general mechanism involves the coordination of the rhodium catalyst to the directing group, followed by C-H activation to form a metallacycle. nih.gov Subsequent insertion of an alkyne and reductive elimination yields the final product. snnu.edu.cn While specific examples involving this compound are not extensively detailed in the provided search results, the principles of rhodium-catalyzed C-H activation of amines and their reactions with alkynes are well-established and applicable. nih.govsnnu.edu.cnacs.org

Organocatalysis and Non-Metal Catalysis

Organocatalysis offers a metal-free alternative for transformations involving propargylamines. rsc.org These reactions often rely on the use of small organic molecules as catalysts. For instance, base-mediated transformations of Ugi adducts derived from propargylamine can lead to the synthesis of 2,3-dihydropyrroles. nih.gov The use of a strong base like potassium tert-butoxide can promote intramolecular cyclization. nih.gov

Furthermore, metal-free multicomponent reactions have been developed for the synthesis of propargylamines, avoiding the need for transition metal catalysts altogether. rsc.org These methods often utilize the inherent reactivity of the starting materials under specific reaction conditions. rsc.org

Photocatalysis in Transformations Involving this compound Derivatives

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions using visible light. beilstein-journals.orgau.dk In the context of amine chemistry, photocatalytic methods can be used to generate aminium radicals, which can then participate in various C-C bond-forming reactions. au.dk For example, the photocatalytic single-electron oxidation of an amino group can lead to the formation of an aminium radical-cation, which is susceptible to attack by nucleophiles like alkynes. au.dk

While specific examples directly using this compound are limited in the search results, the general principles of photocatalytic transformations of amines and alkynes are relevant. beilstein-journals.orgau.dk Organic dyes, such as Eosin Y, can be used as photocatalysts to mediate these reactions. beilstein-journals.org These methods hold promise for the functionalization of this compound derivatives under environmentally benign conditions.

Heterogeneous Catalysis and Catalyst Recyclability

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. nih.govsioc-journal.cnrsc.org In the synthesis of propargylamines, various heterogeneous catalysts have been developed. For instance, a recyclable Cu/C₃N₄ composite has been shown to be an efficient catalyst for the A³ coupling reaction. nih.govrsc.org This catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.govrsc.org

Nano magnetite-supported metal ions have also been employed as robust and recyclable catalysts for the green synthesis of propargylamines in water. rsc.org These catalysts are magnetically separable, simplifying the workup procedure. researchgate.net The development of such heterogeneous catalytic systems is crucial for the large-scale and environmentally friendly production of this compound and its derivatives. sioc-journal.cnrsc.orgchemicalpapers.com

Ligand Design and Optimization for Enhanced Selectivity and Yield

The development of effective catalysts for producing optically active propargylic amines, the class of compounds to which this compound belongs, has seen the exploration of various ligand families. d-nb.info The choice of ligand is often tailored to the specific catalytic system, which may involve metals such as copper (Cu), iridium (Ir), palladium (Pd), or zirconium (Zr). acs.orgkcl.ac.ukacs.org Key strategies in ligand design involve the evolution of established scaffolds like binaphthyl-based phosphines to more specialized structures to address challenges in enantioselective reactions. d-nb.info

Influence of Ligand Structure on Enantioselectivity

A significant body of research demonstrates that subtle changes in a ligand's architecture can lead to dramatic improvements in enantiomeric excess (ee). The development of tandem iridium- and copper-catalyzed reductive alkynylation of amides to produce α-chiral tertiary propargylic amines highlights this principle. chemrxiv.orgnsf.gov In this system, an initial screening using a Ph-Box ligand (L1) resulted in a racemic product. chemrxiv.orgnsf.gov This prompted the investigation of a series of Pyridine-oxazoline (PyBox) ligands, with the hypothesis that their enhanced chelation capabilities would lead to a more selective catalyst. chemrxiv.org

Indeed, switching to PyBox ligands afforded non-racemic products, and it was discovered that substitutions on the oxazoline (B21484) ring were critical for improving enantiocontrol. nsf.gov An aminoindanol-derived PyBox ligand (L6) ultimately provided the highest levels of enantioselectivity, particularly when the reaction temperature was optimized. nsf.gov

| Entry | Ligand | Temp (°C) | Yield (%) | er |

| 1 | L2 (i-Pr-PyBox) | 22 | 99 | 59.5:40.5 |

| 2 | L3 (t-Bu-PyBox) | 22 | 99 | 57.5:42.5 |

| 3 | L4 (Ph-PyBox) | 22 | 99 | 80.5:19.5 |

| 4 | L4 (Ph-PyBox) | -40 | 99 | 87.5:12.5 |

| 5 | L6 (Aminoindanol-PyBox) | 22 | 99 | 90.5:9.5 |

| 6 | L6 (Aminoindanol-PyBox) | -40 | 99 | 92.5:7.5 |

Table 1: Effect of PyBox Ligand Variation on the Enantioselective Reductive Alkynylation of N,N-dimethylbenzamide. Data sourced from research by Agrawal et al. (2022). nsf.gov The enantiomeric ratio (er) indicates the level of enantioselectivity achieved.

Diverse Ligand Scaffolds for Propargylamine Synthesis

Beyond PyBox, various other chiral ligands have been successfully employed in the copper-catalyzed asymmetric synthesis of propargylamines. The choice of ligand is critical and often paired with a specific copper salt to maximize performance. For instance, in the asymmetric propargylic amination of propargylic acetates, different ligand types have yielded high enantioselectivity. kcl.ac.uk

These approaches underscore the necessity of screening a diverse set of ligands to identify the optimal catalyst system for a specific transformation. The electronic and steric properties of the ligand dictate the geometry of the transition state, directly influencing the stereochemical outcome. kcl.ac.uk

| Entry | Ligand | Copper Source | Max ee (%) |

| 1 | (R)-BINAP | CuOTf·0.5C₆H₆ | up to 99 |

| 2 | P,N,N-Ligand 216 | CuCl | up to 97 |

| 3 | BICMAP | CuOTf·0.5C₆H₆ | up to 90 |

Table 2: Performance of Various Chiral Ligands in Copper-Catalyzed Asymmetric Propargylic Amination. Data sourced from a review by Gemoets et al. (2017). kcl.ac.uk

Optimization Through Steric and Electronic Tuning

The optimization of catalytic performance is often a balance between the steric bulk and the electronic nature of the ligand. mdpi.com In gold-catalyzed alkyne hydrofunctionalizations, for example, studies have shown that catalytic performance is more sensitive to the steric bulk of the ligand than to its electronic properties. mdpi.com Similarly, for zirconium-catalyzed hydroaminoalkylation of alkynes, the use of bulky bis(ureate) ligands proved critical for reactivity by facilitating alkyne insertion and allowing amine coordination. acs.orgresearchgate.net However, these bulky ligands can also introduce limitations, such as inhibiting the final protonolysis step, leading to isomerization side-reactions. acs.org

In nickel-catalyzed hydroaminoalkylation of alkynes, a dual-ligand system comprising an N-heterocyclic carbene (IPr) and a phosphine (PCy₃) was found to be essential for promoting the reaction effectively. researchgate.net The selection of the N-protecting group on the amine substrate was also identified as a critical parameter to modulate acidity and improve reaction efficiency. researchgate.net This illustrates that ligand optimization must often be considered in concert with other reaction parameters for achieving the desired selectivity and yield. mdpi.com The development of Pyrinap ligands for copper-catalyzed A3-coupling reactions, which afford optically active propargylic amines, further exemplifies the successful application of purpose-built ligands, achieving high efficiency even at low catalyst loadings. d-nb.info

Applications of Hex 1 Yn 3 Amine in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The dual functionality of Hex-1-yn-3-amine allows it to serve as a crucial intermediate in the synthesis of complex molecules. smolecule.com Both the amine and the alkyne can undergo a wide array of chemical transformations, often selectively, to build molecular complexity in a stepwise fashion. Chemists can leverage the primary amine for reactions like amidation, alkylation, or imine formation, while the terminal alkyne is available for classic alkyne reactions such as coupling (e.g., Sonogashira), cycloadditions, and hydration.

A significant example of its role as an intermediate is in the construction of highly substituted, fused heterocyclic systems. For instance, the "hex-1-ynyl" moiety has been incorporated into complex scaffolds like fused multifunctionalized isoindole-1,3-diones. rsc.org In a reported synthesis, a tetrayne bearing a hex-1-ynyl group was reacted with an imidazole (B134444) derivative to produce a complex product, 2,4-dibutyl-5-(hex-1-ynyl)-7-N-p-tolyl-7,8-dihydrocyclopenta[e]isoindole-1,3(2H,6H)-dione, in good yield. rsc.org This demonstrates how the hex-1-ynyl fragment can be carried through a multi-step sequence to be part of a final, intricate molecular structure. The related compound, 3-methylthis compound, also serves as an important intermediate in the synthesis of complex organic molecules. smolecule.com

Building Block for Chemically Functionalized Scaffolds

A building block in organic synthesis is a molecule that can be readily incorporated into a larger structure. This compound is an exemplary building block because its two functional groups provide orthogonal handles for constructing diverse chemical scaffolds. enamine.net The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached.

The ability to form new carbon-carbon and carbon-nitrogen bonds makes this compound particularly useful. The 1,3-enyne scaffold, which can be derived from such precursors, is a prevalent feature in many bioactive natural products and is considered a crucial building block for synthesizing intricate molecules. researchgate.net The synthesis of isoindole-1,3-dione derivatives, which are important structural motifs in natural products and pharmaceuticals, often relies on the condensation of primary amines with phthalic anhydrides, highlighting the utility of the amine group in scaffold construction. rsc.org By possessing both an amine and a reactive alkyne, this compound offers multiple points for diversification to create libraries of compounds built upon a common framework.

Precursor in the Synthesis of Pharmaceutical and Agrochemical Research Compounds

Amines are ubiquitous functional groups in pharmaceuticals and agrochemicals, valued for their ability to form salts and engage in hydrogen bonding, which influences properties like solubility and target binding. ijrpr.comnih.gov this compound and its derivatives serve as precursors in the discovery and development of these bioactive compounds. smolecule.comlookchem.com A related compound, 1-amino-1-cyclopropylhex-5-yn-3-one, is being investigated for its potential as a pharmaceutical intermediate due to its biological effects on enzyme function. smolecule.com

The terminal alkyne group is particularly valuable for its application in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in drug discovery to link different molecular fragments together reliably. For example, alkyne-functionalized molecules are used to synthesize PROTACs (Proteolysis Targeting Chimeras), an emerging class of therapeutics. acs.org The alkyne serves as a handle to attach the amine-containing warhead to a linker connected to an E3 ligase recruiter. acs.org Furthermore, derivatives like N-butylthis compound are used as precursors for agrochemicals. lookchem.com

Utility in Material Science for Polymer and Specialty Chemical Development

The applications of this compound extend beyond life sciences into material science. ijrpr.com Its properties are considered potentially useful in the development of new materials, including polymers and specialty chemicals. smolecule.comsmolecule.com The amine group can be used in the synthesis of polyamides or can be functionalized to create monomers for polymerization.

The alkyne group offers distinct opportunities for polymer synthesis. For example, hydrosilylation of terminal alkynes is a method used to create poly(carbosilane)s, which have a broad range of structures and properties. mdpi.com This reaction can be catalyzed by various transition metals. mdpi.com Additionally, the development of self-healing hydrogels, a significant area of materials research, can utilize the reaction between amines and aldehydes or ketones to form dynamic, reversible imine bonds that allow the material to repair itself. ijrpr.com This highlights how the amine functionality can be harnessed to create advanced, functional materials.

Synthesis of Chiral Hexynone Precursors for Biologically Relevant Macrocycles

Chirality is a critical feature of many biologically active molecules. The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. Chiral amines, such as the (R) or (S) enantiomers of this compound, are valuable starting materials for asymmetric synthesis.

One significant application is in the preparation of chiral hexynone precursors for complex, biologically relevant macrocycles like photosynthetic hydroporphyrins (e.g., bacteriochlorophylls). rsc.org Research has demonstrated that chiral hex-5-yn-2-ones are key building blocks for constructing the chiral pyrroline (B1223166) units within these macrocycles. rsc.orgresearchgate.net A synthetic strategy might involve using a chiral amine to guide the stereoselective synthesis of a more complex intermediate. For instance, research in this area has produced a variety of functionalized chiral hexynones from chiral starting materials, underscoring the importance of such precursors. rsc.org

| Compound Name | Key Structural Features | Synthetic Utility |

|---|---|---|

| (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one | Contains two stereocenters, a protected ketone (dimethoxy acetal), and a terminal alkyne. | Serves as a precursor to the "pre-B compound" in the synthesis of bacteriochlorophyll (B101401) a. rsc.org |

| 1-Hydroxyhex-5-yn-2-one derivatives | Features two stereocenters and a hydroxyl group that can be free or protected (e.g., as Me, MOM, THP ethers). | Created from a chiral Weinreb pentynamide to serve as versatile scaffolds for further functionalization. rsc.org |

| Chiral hexynone with a native phytyl substituent | Incorporates a long phytyl chain, a common feature in chlorophylls. | Acts as a near-universal precursor to ring D of photosynthetic hydroporphyrins. rsc.org |

Preparation of Advanced Amine Derivatives and Conjugates

The primary amine of this compound is a nucleophilic center that can be readily converted into a vast array of more complex derivatives and conjugates. thermofisher.com Standard methods for derivatizing primary amines include alkylation, acylation, and reductive amination. openstax.org For example, primary amines react with aldehydes and ketones to reversibly form imines (Schiff bases), which can then be reduced to secondary amines. byjus.comlibretexts.org

More advanced and stereoselective methods have been developed to create highly functionalized chiral amines. nih.gov One such protocol enables the synthesis of bis-α-chiral amines by using an Ellman sulfinamide auxiliary. nih.gov This method allows for the sequential and controlled formation of two adjacent chiral centers. Another powerful technique is the transition-metal-catalyzed C-H amination, where a C-H bond is converted into a C-N bond, enabling the formation of heterocyclic derivatives from aliphatic amine precursors. acs.org These advanced methods are crucial for building the molecular diversity needed in fields like drug discovery. nih.gov

| Method | Description | Resulting Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction. | Secondary or Tertiary Amines | openstax.orgbyjus.com |

| Gabriel Synthesis | Uses a phthalimide anion to alkylate, followed by hydrolysis to yield a pure primary amine. While used for primary amine synthesis, the principle of using protected nitrogen nucleophiles is broadly applicable. | Primary Amines | libretexts.org |

| Imidoester Crosslinking | Reaction of a primary amine with an imidoester, typically at alkaline pH, to form a stable amidine bond. | Amidine Derivatives | thermofisher.com |

| Modular Stereodivergent Synthesis | Uses a chiral auxiliary (e.g., tert-butanesulfinamide) for consecutive chirality induction and transfer to create multiple stereocenters. | Bis-α-chiral Amines | nih.gov |

Theoretical and Computational Studies Pertaining to Hex 1 Yn 3 Amine

Quantum Chemical Calculations for Reactivity and Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reactivity and mechanistic pathways of molecules like Hex-1-yn-3-amine. By modeling the electronic structure, these calculations can predict sites of electrophilic and nucleophilic attack, bond dissociation energies, and the stability of potential intermediates and transition states.

For instance, studies on the isomerization of propargylamines to 1-azadienes using a DFT approach (B2PLYP(D2)/6-311+G(d,p)//B3LYP/6-31+G(d)) have provided detailed kinetic and thermodynamic characteristics. osti.gov These calculations reveal that the transformation proceeds through low activation barriers, which accounts for the mild experimental conditions required. osti.gov The rapid isomerization is attributed to low activation barriers for proton transfer steps (ΔG≠ ≤ 9.1 kcal/mol). osti.gov Such computational approaches allow for a detailed analysis of factors influencing isomeric product ratios, which are often determined by the thermodynamic stability of the final products. osti.gov

Computational Modeling of Reaction Pathways and Transition States

The exploration of reaction pathways and the characterization of transition states are central to understanding the chemical behavior of this compound. Computational modeling allows for the mapping of potential energy surfaces, identifying the most favorable reaction routes from reactants to products. researchgate.netnih.gov

In analogous systems, such as the gold(I)-catalyzed reactions of propargyl esters, DFT calculations have been employed to investigate all conceivable mechanistic pathways, including rearrangements and cyclizations. ntnu.edu These models can explain experimentally observed chemoselectivity by comparing the activation free energies of different pathways. For example, a 5-exo-dig cyclization is often found to be the most favorable initial step in such reactions. researchgate.net The elucidation of transition state structures is a key component of these studies, providing a picture of the geometry and energy of the highest point along the reaction coordinate.

Density Functional Theory (DFT) Applications in Catalytic Systems

DFT is a cornerstone of modern computational chemistry for investigating catalytic reactions involving organic molecules. researchgate.net For reactions involving this compound, which would likely participate in metal-catalyzed transformations such as A³ coupling (aldehyde-alkyne-amine), DFT can model the interactions between the substrate, catalyst, and other reagents. nih.govlibretexts.orgwikipedia.org

Studies on related propargylamine (B41283) syntheses have utilized DFT to understand the role of the catalyst in activating the alkyne C-H bond and facilitating the nucleophilic attack of the resulting metal acetylide on an iminium ion. nih.govlibretexts.org These calculations can reveal the electronic effects of ligands on the metal center and how they influence the catalytic cycle's efficiency and selectivity. For example, in the gold-catalyzed cyclization of N-propargylamides, DFT can be used to probe the mechanism, which may involve the formation of vinyl-gold intermediates. organic-chemistry.orgnih.gov

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and providing evidence for proposed mechanisms. organic-chemistry.orgmdpi.comresearchgate.net By replacing an atom at a specific position with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can measure the change in the reaction rate. A significant KIE (typically kH/kD > 2) for a C-H bond suggests that this bond is broken in the rate-determining step. researchgate.net

Thermodynamic and Kinetic Profiles of this compound Reactions

Computational chemistry allows for the detailed profiling of both the thermodynamics (the relative energies of reactants, intermediates, and products) and kinetics (the energy barriers between them) of a reaction. This information is crucial for predicting reaction feasibility, outcomes, and rates.

Below is a hypothetical interactive data table illustrating the type of data that can be generated from such computational studies for a reaction involving a propargylamine, which serves as a model for this compound.

Calculated Thermodynamic and Kinetic Data for Propargylamine Isomerization

| Step | Description | ΔG (kcal/mol) | ΔG≠ (kcal/mol) |

|---|---|---|---|

| 1 | Initial Deprotonation | +5.0 | +16.2 |

| 2 | Proton Transfer (Isomerization) | -12.0 | +9.1 |

| 3 | Final Reprotonation | -8.5 | +5.5 |

This table showcases the free energy changes (ΔG) for each step of a hypothetical reaction and the corresponding activation free energies (ΔG≠). Such data is invaluable for understanding the entire reaction landscape.

Analytical and Spectroscopic Characterization Techniques in Hex 1 Yn 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. For Hex-1-yn-3-amine (C₆H₁₁N), the spectrum is expected to show distinct signals corresponding to each unique proton. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent protons.

Based on the structure of this compound, the following proton signals are anticipated. The predicted chemical shifts are based on typical values for similar functional groups and environments found in related propargylamine (B41283) structures. researchgate.netcsic.esrsc.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (≡C-H) | ~2.2 - 2.5 | Triplet (t) |

| H-3 (-CH-) | ~3.4 - 3.6 | Triplet (t) |

| H-4 (-CH₂-) | ~1.5 - 1.7 | Sextet |

| H-5 (-CH₂-) | ~1.3 - 1.5 | Sextet |

| H-6 (-CH₃) | ~0.9 - 1.0 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms in a molecule and provides insight into their electronic environments, such as their hybridization state (sp³, sp², sp). For this compound, six distinct signals are expected, corresponding to each carbon atom in the structure. The chemical shifts help identify the alkynyl carbons, the carbon bearing the amine group, and the carbons of the propyl chain. Data from related propargylamines and alkynyl structures support the predicted chemical shift regions. rsc.orgacs.orgchemicalbook.comchemicalbook.comhmdb.ca

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (≡CH) | ~71 - 74 |

| C-2 (-C≡) | ~84 - 87 |

| C-3 (-CH-NH₂) | ~45 - 50 |

| C-4 (-CH₂-) | ~36 - 40 |

| C-5 (-CH₂-) | ~18 - 22 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique is ideal for assessing the purity of volatile compounds like this compound and confirming their identity. The gas chromatogram indicates the retention time, a characteristic property, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (97.16 g/mol ). A key fragmentation pathway for primary amines is alpha-cleavage, which involves the loss of an alkyl radical adjacent to the C-N bond.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Structure | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₆H₁₁N]⁺ | 97 |

| Alpha-cleavage (loss of C₃H₇) | [C₃H₄N]⁺ | 54 |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass. For a compound with the formula C₆H₁₁N, the expected exact mass of the protonated molecule [M+H]⁺ is 98.0964. The confirmation of this exact mass in an analysis provides strong evidence for the correct elemental composition. rsc.orgnih.gov This technique is routinely used to confirm the identity of newly synthesized propargylamines. rsc.orgacs.orgacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. The IR spectrum of this compound is expected to show characteristic absorption bands for its terminal alkyne and primary amine groups. libretexts.orglibretexts.orgxula.edu

The presence of a sharp, moderately intense C≡C stretching band and a strong, sharp ≡C-H stretching band are definitive for a terminal alkyne. libretexts.orguobabylon.edu.iq Concurrently, primary amines typically exhibit two N-H stretching bands (one symmetric, one asymmetric) and an N-H bending vibration. libretexts.orguobabylon.edu.iqwpmucdn.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C stretch | ~2100 - 2140 | Weak to Medium, Sharp |

| Primary Amine | N-H stretch | ~3300 - 3500 | Medium (two bands) |

| Primary Amine | N-H bend (scissoring) | ~1580 - 1650 | Medium to Strong |

| Alkyl | C-H stretch | ~2850 - 2960 | Strong |

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. In the context of this compound research, two methods are particularly prominent: Gas Chromatography-Flame Ionization Detector (GC-FID) for precise quantification and column chromatography for preparative-scale purification.

Gas Chromatography-Flame Ionization Detector (GC-FID) for Quantitative Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it becomes a highly sensitive method for quantifying organic compounds. The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, a process that generates ions. The resulting current is proportional to the amount of organic analyte, allowing for accurate quantification. scioninstruments.com

In the analysis of chiral amines like this compound, GC-FID is frequently used to determine the enantiomeric excess and to monitor the progress of reactions. nih.govmdpi.com While specific operational parameters for this compound are not extensively detailed in publicly available literature, general principles for the analysis of volatile and chiral amines can be applied. nih.gov For instance, the use of a chiral stationary phase within the GC column is crucial for separating the enantiomers of this compound. wiley.com

Key to a successful quantitative analysis by GC-FID is the optimization of several parameters. These include the choice of the capillary column, the temperature program of the oven, the flow rate of the carrier gas, and the injector and detector temperatures. researchgate.netresearchgate.netijpsonline.com A typical setup would involve a column specifically designed for amine analysis, such as the Agilent J&W CP-Volamine column, which has proven effective for separating a wide range of volatile amines. nih.gov The temperature gradient is carefully controlled to ensure baseline resolution of the target analytes. researchgate.net

Below is a hypothetical data table illustrating typical parameters that could be used for the quantitative analysis of this compound using GC-FID.

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector |

| Column | Chiral Capillary Column (e.g., substituted cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 275 °C |

| Oven Program | Initial temp. 60°C, hold for 2 min, ramp at 10°C/min to 180°C |

| Flow Rate | 1-2 mL/min |

| Injection Volume | 1 µL |

This table represents a generalized set of conditions and would require optimization for the specific analysis of this compound.

Column Chromatography for Product Isolation and Purification

Following a chemical synthesis, the desired product, such as this compound, is often present in a mixture containing unreacted starting materials, byproducts, and catalysts. Column chromatography is a fundamental and widely used technique for the purification of these mixtures on a preparative scale. itwreagents.com The principle of column chromatography relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For the purification of amines, silica (B1680970) gel is a commonly used stationary phase. thieme-connect.de However, the basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in poor separation and tailing peaks. To mitigate this, the silica gel can be deactivated by treatment with a base, such as triethylamine (B128534), which is added to the eluting solvent system. rochester.edu